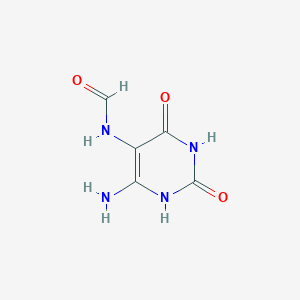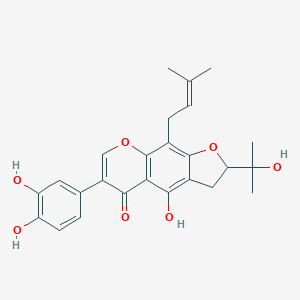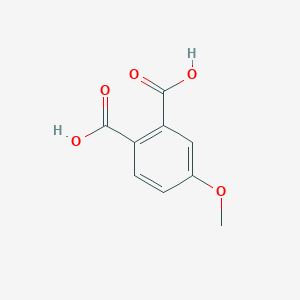
N-(Trimethylamine-borane-carbonyl)proline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylamine-borane-carbonyl)proline methyl ester is a chemical compound with the empirical formula C10H21BN2O3 and a molecular weight of 228.10 g/mol . This compound is known for its unique structure, which includes a boron atom coordinated to a trimethylamine and a carbonyl group, attached to a proline methyl ester moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylamine-borane-carbonyl)proline methyl ester typically involves the reaction of proline methyl ester with trimethylamine-borane complex under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trimethylamine-borane-carbonyl)proline methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions with reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkoxides in alcohol solvents or amines in aprotic solvents like dimethylformamide.
Major Products Formed
Applications De Recherche Scientifique
N-(Trimethylamine-borane-carbonyl)proline methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of N-(Trimethylamine-borane-carbonyl)proline methyl ester involves its ability to coordinate with various molecular targets through its boron atom . The boron atom can form stable complexes with nucleophiles, facilitating reactions such as hydroboration and Suzuki coupling . The proline moiety enhances the compound’s ability to interact with biological molecules, making it useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Trimethylamine-borane-carbonyl)glycine methyl ester
- N-(Trimethylamine-borane-carbonyl)alanine methyl ester
- N-(Trimethylamine-borane-carbonyl)valine methyl ester
Uniqueness
N-(Trimethylamine-borane-carbonyl)proline methyl ester is unique due to its proline moiety, which imparts specific stereochemical properties and enhances its interaction with biological molecules . This makes it particularly valuable in biochemical and medicinal research compared to other similar compounds .
Propriétés
InChI |
InChI=1S/C7H10BNO3.C3H9N/c1-12-6(10)5-3-2-4-9(5)7(8)11;1-4(2)3/h5H,2-4H2,1H3;1-3H3/t5-;/m0./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPZCRDXWOWYTK-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C(=O)N1CCCC1C(=O)OC.CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B]C(=O)N1CCC[C@H]1C(=O)OC.CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564750 |
Source


|
| Record name | PUBCHEM_14856773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125893-97-2 |
Source


|
| Record name | PUBCHEM_14856773 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

